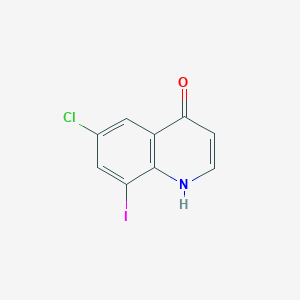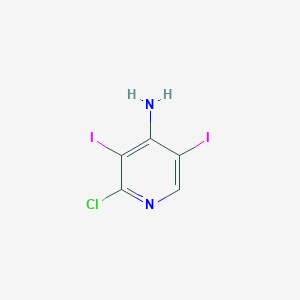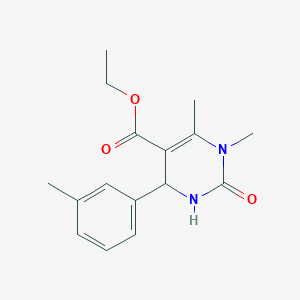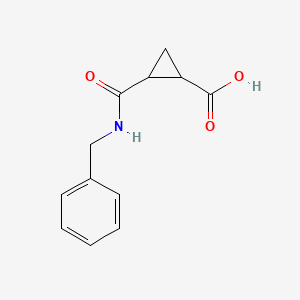![molecular formula C13H17BrN2O2 B1389604 3-[(2-Bromoacetyl)amino]-N-butylbenzamide CAS No. 1138442-77-9](/img/structure/B1389604.png)
3-[(2-Bromoacetyl)amino]-N-butylbenzamide
概要
説明
3-[(2-Bromoacetyl)amino]-N-butylbenzamide is a chemical compound with the molecular formula C13H17BrN2O2 and a molecular weight of 313.19 g/mol . This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a bromoacetyl group attached to an amino group, which is further connected to a butylbenzamide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Bromoacetyl)amino]-N-butylbenzamide typically involves the reaction of 3-amino-N-butylbenzamide with bromoacetyl bromide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide formed during the reaction. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or chloroform
Temperature: Room temperature to 0°C
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Stainless steel or glass-lined reactors
Purification: Crystallization or recrystallization from suitable solvents
Quality Control: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for purity and structural confirmation
化学反応の分析
Types of Reactions
3-[(2-Bromoacetyl)amino]-N-butylbenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoacetyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Oxidation: Oxidative reactions can lead to the formation of carboxylic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, thiourea, and primary amines in solvents like ethanol or methanol.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in tetrahydrofuran (THF) or ethanol.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Nucleophilic Substitution: Formation of substituted amides, thioamides, or alcohol derivatives.
Reduction: Formation of primary amines.
Oxidation: Formation of carboxylic acids or aldehydes.
科学的研究の応用
3-[(2-Bromoacetyl)amino]-N-butylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-[(2-Bromoacetyl)amino]-N-butylbenzamide involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This compound may also interfere with cellular signaling pathways, affecting various biological processes.
類似化合物との比較
Similar Compounds
- 3-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide
- 3-(Bromoacetyl)coumarins
- N-(Bromoacetyl)-beta-alanyl-N-(2-{4-[(carboxycarbonyl)amino]phenyl}ethyl)-L-serinamide
Uniqueness
3-[(2-Bromoacetyl)amino]-N-butylbenzamide is unique due to its specific structural features, such as the butylbenzamide moiety and the bromoacetyl group These features confer distinct chemical reactivity and biological activity compared to similar compounds
特性
IUPAC Name |
3-[(2-bromoacetyl)amino]-N-butylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c1-2-3-7-15-13(18)10-5-4-6-11(8-10)16-12(17)9-14/h4-6,8H,2-3,7,9H2,1H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYRONONHUWILA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=CC=C1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-{[(tert-butoxycarbonyl)amino]methyl}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B1389521.png)
![N-(3-(1H-imidazol-1-yl)propyl)-7-chloro-4-methylbenzo[d]thiazol-2-amine](/img/structure/B1389524.png)
![4-chloro-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1389525.png)



![2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol](/img/structure/B1389531.png)



![5,5,7,7-Tetramethyl-1,5,6,7-tetrahydrocyclopenta[F]indazol-4-amine](/img/structure/B1389538.png)


![Ethyl 8-iodo-2,6-bis(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1389544.png)
